Acetyl dipeptide-1 cetyl ester

Description

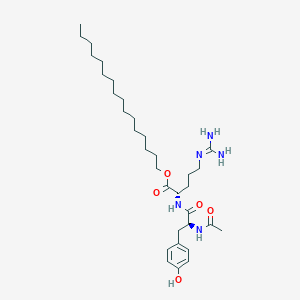

Structure

2D Structure

Properties

IUPAC Name |

hexadecyl (2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H57N5O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-43-32(42)29(18-17-23-36-33(34)35)38-31(41)30(37-26(2)39)25-27-19-21-28(40)22-20-27/h19-22,29-30,40H,3-18,23-25H2,1-2H3,(H,37,39)(H,38,41)(H4,34,35,36)/t29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHZXDZUXGBFAQ-KYJUHHDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173329 | |

| Record name | Acetyl dipeptide-1 cetyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196604-48-5 | |

| Record name | Acetyl dipeptide-1 cetyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196604485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl dipeptide-1 cetyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYL TYROSYLARGININE CETYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M7W78X5IR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Acetyl Dipeptide-1 Cetyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and mechanism of action of Acetyl dipeptide-1 cetyl ester. It includes detailed experimental protocols for its synthesis, characterization, and efficacy assessment, designed to support research and development activities.

Molecular Structure and Identification

This compound is a synthetic lipopeptide engineered for enhanced skin penetration and bioavailability.[1][2] Its core is the dipeptide Tyr-Arg (Tyrosine-Arginine), which is N-terminally acetylated and C-terminally esterified with cetyl alcohol (a 16-carbon fatty alcohol).[2] This lipophilic modification is crucial for its ability to traverse the stratum corneum.[2][3]

-

IUPAC Name: hexadecyl (2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate[1][4]

Physicochemical and Quality Control Data

The molecule is typically supplied as a white to light-yellow, waxy solid or powder.[8] It is characterized by its poor solubility in water but good solubility in organic solvents like DMSO.[6][9] All quantitative data is summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 603.8 g/mol | [4][9] |

| Exact Mass | 603.43596994 Da | [4] |

| Appearance | White to light-yellow powder/solid | [8] |

| Solubility | Insoluble in water; Soluble in DMSO | [6][9] |

| XLogP3-AA (Computed) | 7.4 | [4] |

| Hydrogen Bond Donor Count | 5 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

Table 2: Representative Quality Control Specifications

| Parameter | Specification | Source |

| Purity (by HPLC) | ≥ 95.0% (Typical batch: 98.51%) | [6] |

| Identity | Conforms to reference standard by HPLC and MS (603.84 ± 1) | [6] |

| Water Content (Karl Fischer) | < 5.0% (Typical batch: 2.2%) | [6] |

| Amino Acid Composition | ± 10% of theoretical | [6] |

Synthesis and Manufacturing

This compound is produced via multi-step chemical synthesis.[7] An alternative manufacturing method cited is biological fermentation, though details are proprietary.[3] The chemical pathway involves the protection and activation of amino acid precursors followed by esterification and peptide bond formation.

Chemical Synthesis Workflow

The synthesis can be logically broken down into three main stages: preparation of the arginine cetyl ester, activation of the acetylated tyrosine, and the final coupling reaction.

Mechanism of Action

The molecule possesses a dual mechanism of action, providing both neuro-soothing and anti-aging benefits by modulating sensory responses and stimulating extracellular matrix protein synthesis.

Neuro-Soothing and Anti-Inflammatory Pathway

The primary mechanism is the modulation of neurogenic inflammation. By mimicking endogenous opioid peptides, it calms the skin and reduces irritation.[1][10]

-

Stimulation of Met-Enkephalin: The Tyr-Arg dipeptide core stimulates cutaneous nerve cells to release met-enkephalin, an endogenous opioid peptide with pain-relieving properties.[2][10]

-

Inhibition of Pro-inflammatory Mediators: It inhibits the release of neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP) from sensory nerve endings.[1][3] This action reduces the activation of the TRPV1 receptor (capsaicin receptor), thereby decreasing the sensations of stinging and burning.[2]

-

Cytokine Reduction: The peptide downregulates the expression of pro-inflammatory cytokines, further mitigating the inflammatory response.[1]

Anti-Aging and Extracellular Matrix (ECM) Stimulation

This compound actively combats skin sagging by stimulating the synthesis of key ECM components. It has been shown to activate fibroblasts, promoting the production of elastin (B1584352) and tropoelastin.[1][6] In vitro studies have demonstrated an increase of over 94% in the deposition of elastin/tropoelastin in the ECM by treated fibroblasts.[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, characterization, and efficacy evaluation of this compound.

Protocol: Chemical Synthesis

This protocol is based on the workflow depicted in Figure 1.[11] All operations should be conducted in a fume hood using appropriate personal protective equipment.

-

Arginine Esterification:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add L-Arginine (1 eq.), Cetyl Alcohol (1.2 eq.), and p-toluenesulfonic acid (PTSA, 0.1 eq.) in toluene.

-

Reflux the mixture for 12-24 hours, collecting the water by-product.

-

Monitor reaction completion by TLC.

-

Upon completion, cool the mixture, neutralize with a mild base (e.g., NaHCO₃ solution), and extract the product with an organic solvent.

-

Purify the resulting Arginine Cetyl Ester via column chromatography.

-

-

Tyrosine Activation:

-

In a separate flask, dissolve N-Acetyl-L-Tyrosine (1 eq.) and N-hydroxysuccinimide (NHS, 1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise.

-

Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the formation of the activated Ac-Tyr-NHS ester by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) by-product and use the filtrate containing the activated ester directly in the next step.

-

-

Final Coupling:

-

Dissolve the purified Arginine Cetyl Ester (1 eq.) in anhydrous THF.

-

Add triethylamine (B128534) (TEA, 1.5 eq.) to the solution.

-

Slowly add the filtrate containing the activated Ac-Tyr-NHS ester to the arginine solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor reaction completion by TLC or HPLC.

-

Upon completion, filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by silica (B1680970) gel column chromatography to yield this compound.

-

Protocol: Analysis by HPLC and Mass Spectrometry

This protocol provides a representative method for determining the purity and confirming the identity of the synthesized peptide.[6][12]

-

Instrumentation and Conditions:

-

HPLC System: Standard HPLC with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Mass Spectrometer: ESI-MS coupled to the HPLC output.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of the reference standard and the synthesized sample at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

-

Filter samples through a 0.45 µm syringe filter before injection.

-

-

Analysis Procedure:

-

Inject 10 µL of the sample onto the column.

-

Record the chromatogram. Purity is calculated based on the area percentage of the main peak.

-

Confirm the identity by analyzing the eluent with the mass spectrometer. The expected [M+H]⁺ ion for C₃₃H₅₇N₅O₅ is approximately 604.4 m/z.

-

Protocol: In Vitro Elastin Synthesis Assay

This protocol assesses the ability of the peptide to stimulate elastin production in human dermal fibroblasts.[5][13][14]

-

Cell Culture:

-

Culture primary Human Dermal Fibroblasts (HDFs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO₂.

-

Seed cells in 12-well plates and grow to 80% confluency.

-

-

Treatment:

-

Starve the cells in serum-free media for 24 hours.

-

Treat cells for 48-72 hours with varying concentrations of this compound (solubilized in a vehicle like DMSO, then diluted in media) and a vehicle control.

-

-

Elastin Extraction and Quantification:

-

Remove the culture medium and wash the cell layer twice with PBS.

-

Lyse the cells and detach the extracellular matrix.

-

Isolate the insoluble elastin from the ECM by performing a hot oxalic acid extraction (0.25 M oxalic acid at 100°C for 1 hour). This converts insoluble elastin to water-soluble α-elastin.[14]

-

Quantify the amount of solubilized α-elastin using a quantitative colorimetric assay, such as the Fastin™ Elastin Assay kit, following the manufacturer's instructions.

-

Normalize elastin content to total protein or DNA content in each well.

-

Compare the results from treated cells to the vehicle control to determine the percentage increase in elastin synthesis.

-

Protocol: Capsaicin-Induced Stinging Test in Humans

This clinical protocol evaluates the soothing efficacy of a formulation containing the peptide on chemically induced skin irritation.[10][15][16][17] The study should be conducted under ethical approval and with informed consent from volunteers.

-

Volunteer Selection:

-

Recruit healthy volunteers with self-perceived sensitive skin who are known to respond to capsaicin (B1668287).

-

Volunteers should refrain from using topical steroids or antihistamines for at least one week prior to the study.

-

-

Test Procedure:

-

Define two symmetrical test areas on the face (e.g., nasolabial folds).

-

Baseline: Assess and record any baseline stinging sensation using a 10-point scale (0 = no sensation, 10 = severe stinging).

-

Induction: Apply a standardized, low-concentration solution of capsaicin (e.g., 10⁻⁴%) to both test areas to induce a stinging/burning sensation.[15]

-

Evaluation: At peak stinging (typically 2-5 minutes post-application), subjects rate the intensity on the 10-point scale.

-

Treatment: Apply the test formulation containing this compound to one test area and a placebo/vehicle control to the contralateral area.

-

Assessment: Subjects rate the stinging sensation on both sides at regular intervals (e.g., 1, 5, 10, 15, and 30 minutes) after product application.

-

-

Data Analysis:

-

Calculate the change in stinging score from the peak irritation point for both the active and placebo-treated sites at each time point.

-

Use appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) to determine if the reduction in stinging is statistically significant for the active formulation compared to the placebo.

-

References

- 1. avenalab.com [avenalab.com]

- 2. This compound | Idealift™ | NATAH | Ingredient | Cosmetic Ingredients Guide [ci.guide]

- 3. This compound - Wholesale Distributor [naturalpoland.com]

- 4. This compound | C33H57N5O5 | CID 11685829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Elastin synthesis by ligamentum nuchae fibroblasts: effects of culture conditions and extracellular matrix on elastin production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. experchem.com [experchem.com]

- 7. This compound | 196604-48-5 | Benchchem [benchchem.com]

- 8. Acetyl dipeptide-1 cetyl ester_Shenzhen Dieckmann Tech Co.,Ltd [dkmchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. This compound (Explained + Products) [incidecoder.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Time-sequential fibroblast-to-myofibroblast transition in elastin-variable 3D hydrogel environments by collagen networks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biovendor.com [biovendor.com]

- 15. Skin sensitivity to capsaicin, perceived stress and burn out among patients with building-related symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Capsaicin-Induced Skin Desensitization Differentially Affects A-Delta and C-Fiber-Mediated Heat Sensitivity [frontiersin.org]

- 17. digital.car.chula.ac.th [digital.car.chula.ac.th]

Biochemical Properties of Acetyl Dipeptide-1 Cetyl Ester: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Biochemical Profile

Acetyl dipeptide-1 cetyl ester is a synthetic lipopeptide designed for enhanced skin penetration and targeted biomolecular activity. Structurally, it is the N-acetylated, C-terminal cetyl ester of a dipeptide composed of Tyrosine and Arginine (Ac-Tyr-Arg-O-hexadecyl). This modification renders the naturally hydrophilic dipeptide more lipophilic, facilitating its transit through the stratum corneum to interact with cutaneous nerve endings and dermal cells[1]. Marketed under trade names such as Calmosensine™, it is classified as a neurotransmitter-inhibiting peptide or a "neuro-soothing" peptide[1][2].

Mechanism of Action & Signaling Pathways

The primary biochemical function of this compound is the modulation of sensory nerve responses and the attenuation of neurogenic inflammation. Its mechanism is multifaceted, involving the regulation of neuropeptide release and the stimulation of endogenous calming molecules.

2.1 Inhibition of Pro-inflammatory Neuropeptide Release

External stressors (e.g., heat, chemical irritants) trigger an influx of calcium ions (Ca²⁺) into cutaneous sensory neurons. This influx stimulates the release of pro-inflammatory neuropeptides, principally Substance P and Calcitonin Gene-Related Peptide (CGRP)[2][3]. These neuropeptides then bind to receptors on adjacent cells, such as mast cells and keratinocytes, initiating an inflammatory cascade that results in sensations of stinging, burning, and redness[2][4]. This compound intervenes by inhibiting the release of Substance P and CGRP from the neuron, thereby dampening the inflammatory signal at its origin[2][4][5]. This action helps to reduce exaggerated skin responses to external stimuli[4].

Figure 1: Inhibition of pro-inflammatory neuropeptide release by this compound.

2.2 Stimulation of Endogenous Opioid Release

This compound mimics the structure of the naturally occurring Tyr-Arg dipeptide, which is recognized by skin nerve cells[1][6][7]. This interaction stimulates the nerve cells to release met-enkephalin, an endogenous opioid peptide with analgesic properties[1][4][8]. Met-enkephalin binds to delta-opioid receptors, producing a calming, pain-relieving effect that increases the skin's tolerance threshold and reduces sensations of discomfort[4][8]. This mechanism contributes to its function as a "messenger of tranquility"[1][8].

Figure 2: Stimulation of endogenous opioid (met-enkephalin) release.

Quantitative Data from Experimental Studies

The efficacy of this compound has been quantified through various in vitro and in vivo assays.

Table 1: In Vitro Efficacy Data

| Assay | Target | Result | Concentration | Source |

| Muscle Contraction | Nerve-muscle co-culture | >20% decrease in contraction frequency | 1 ppm | [3] |

| Muscle Contraction | Nerve-muscle co-culture | Total inhibition of contractions | 1 ppm | [3] |

| Elastin Synthesis | Human Fibroblasts | >94% increase in elastin/tropoelastin | Not Specified | [7] |

| POMC Gene Expression | Human Keratinocytes | Stimulation of expression (precursor to β-endorphin) | Not Specified | [1][3] |

| CGRP Release | Cultured Nerves (stimulated by KCl) | Significant reduction | 0.5 - 2 ppm | [3] |

Table 2: In Vivo Sensory Perception Data (Capsaicin Sting Test)

| Study Parameter | Product A (4-t-butylcyclohexanol) | Product B (this compound) | Key Finding | Source |

| Stinging Sensation | Effective reduction | Effective reduction | Both products significantly alleviated stinging vs. placebo. | [6][8] |

| Onset of Action | Slower onset | Faster soothing effect | Product B demonstrated a more rapid calming action. | [9] |

Experimental Protocols

4.1 Protocol: In Vitro CGRP Release Assay

This protocol outlines a method to quantify the effect of this compound on the release of the neuropeptide CGRP from cultured sensory neurons.

Figure 3: Workflow for quantifying Calcitonin Gene-Related Peptide (CGRP) release.

Methodology:

-

Cell Culture: Isolate and culture sensory neurons (e.g., from dorsal root ganglia) in an appropriate medium until mature.

-

Pre-incubation: Treat the cultured neurons with various concentrations of this compound (e.g., 0.5, 1, 2 ppm) or a vehicle control for a defined period (e.g., 1 hour)[3].

-

Stimulation: Induce neuropeptide release by exposing the neurons to a chemical stimulant such as potassium chloride (KCl) or capsaicin for a short duration (e.g., 15 minutes)[3].

-

Sample Collection: Carefully collect the cell culture supernatant, which contains the released CGRP.

-

Quantification: Measure the concentration of CGRP in the collected supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol[3].

-

Data Analysis: Normalize the CGRP concentration from the peptide-treated groups to the vehicle control group. Perform statistical analysis (e.g., ANOVA) to determine the significance of any observed reduction in CGRP release.

4.2 Protocol: In Vivo Capsaicin Sting Test

This protocol describes a standardized clinical method to evaluate the neuro-soothing efficacy of a topical formulation containing this compound.

Figure 4: Workflow for the clinical evaluation of soothing efficacy via a capsaicin sting test.

Methodology:

-

Subject Recruitment: Select a panel of healthy volunteers who report having sensitive skin.

-

Study Design: Employ a randomized, double-blind, split-face (or split-arm) study design. A formulation containing this compound is applied to one designated skin area, and a placebo (vehicle) formulation is applied to the contralateral area.

-

Induction of Sensation: After a specified product absorption time (e.g., 30 minutes), a standardized solution of capsaicin is applied to both the test and placebo sites to induce a controlled stinging or burning sensation[8][10].

-

Sensory Evaluation: Subjects are asked to rate the intensity of the sensation on a predefined scale (e.g., 0-4 or 0-10) at multiple time points (e.g., immediately after application, and at 1, 3, 5, and 10 minutes)[10].

-

Data Collection and Analysis: The scores for both sites are recorded at each time point. The mean scores are calculated and statistically compared (e.g., using a paired t-test or Wilcoxon signed-rank test) to evaluate the ability of the active formulation to reduce the intensity and duration of the stinging sensation compared to the placebo[8][9].

Conclusion

This compound exhibits a well-defined biochemical profile centered on the dual mechanisms of inhibiting pro-inflammatory neuropeptide release and stimulating the secretion of endogenous analgesic molecules. This dual action provides a robust basis for its use in applications targeting skin sensitivity and neurogenic irritation. Quantitative data from in vitro and in vivo studies substantiate its efficacy in calming the skin and improving its resilience. The provided protocols offer standardized methodologies for the further investigation and validation of this and similar neuro-cosmetic compounds.

References

- 1. This compound | 196604-48-5 | Benchchem [benchchem.com]

- 2. Acetyl Dipeptide-1 Ceteryl Ester: A Dual-Efficiency Anti-Aging Ingredient for Sensitive Skin—CongenPharma, a manufacturer of cosmetic active ingredients empowers the beauty and skincare industry.-Congenpharma [congenpharma.com]

- 3. vivalacara.com [vivalacara.com]

- 4. avenalab.com [avenalab.com]

- 5. This compound - Wholesale Distributor [naturalpoland.com]

- 6. Calmosensine™ | Peptide-based Complex | Cosmetic Ingredients Guide [ci.guide]

- 7. This compound | Idealift™ | NATAH | Ingredient | Cosmetic Ingredients Guide [ci.guide]

- 8. This compound (Explained + Products) [incidecoder.com]

- 9. This compound - Descrizione [tiiips.com]

- 10. researchgate.net [researchgate.net]

role of Acetyl dipeptide-1 cetyl ester in Substance P inhibition

An In-depth Technical Guide on the Role of Acetyl Dipeptide-1 Cetyl Ester in Substance P Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP) is a key neuropeptide involved in neurogenic inflammation, pain transmission, and skin sensitivity.[1][2][3] Its release from cutaneous nerve endings triggers a cascade of inflammatory responses, including vasodilation, plasma extravasation, and the activation of immune cells, leading to symptoms of irritation such as redness, swelling, and stinging.[1][4] this compound, a synthetic lipopeptide, has emerged as a significant modulator of skin neurosensory responses.[4][5][6] This technical guide provides a detailed examination of the mechanisms by which this compound inhibits Substance P-mediated pathways. It consolidates quantitative data, outlines key experimental protocols, and visualizes the involved biological and experimental workflows to serve as a comprehensive resource for researchers and professionals in dermatology and drug development.

Introduction to Substance P and Neurogenic Inflammation

Substance P is an 11-amino acid neuropeptide of the tachykinin family that functions as a primary mediator of neurogenic inflammation in the skin.[3][7] Upon exposure to external stressors—such as mechanical, chemical, or thermal stimuli—sensory nerve fibers in the skin release Substance P.[1] SP then binds with high affinity to the Neurokinin-1 Receptor (NK1R), a G protein-coupled receptor expressed on various cells in the skin, including mast cells, keratinocytes, fibroblasts, and endothelial cells.[1][2][7][8]

The activation of NK1R initiates a pro-inflammatory cascade characterized by:

-

Vasodilation and Increased Vascular Permeability: Leading to redness (erythema) and swelling (edema).[9]

-

Mast Cell Degranulation: Causing the release of histamine (B1213489) and other inflammatory mediators that contribute to itching and wheal formation.[1][2][10]

-

Cytokine Release: Promoting the secretion of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, further amplifying the inflammatory response.[4]

This pathway is central to the exaggerated responses seen in sensitive and reactive skin conditions. Consequently, inhibiting the release or action of Substance P is a key therapeutic strategy for mitigating skin sensitivity and irritation.[8][9]

This compound: Mechanism of Action

This compound (N-acetyl-L-tyrosyl-L-arginine hexadecyl ester) is a lipopeptide specifically designed to modulate skin sensitivity.[11] Its structure, based on the Tyr-Arg dipeptide, is modified with acetyl and cetyl ester groups to enhance skin penetration and bioavailability.[12][13] Its primary role in calming the skin involves a dual mechanism that both suppresses pro-inflammatory signals and promotes a state of comfort.

Direct Inhibition of Neuropeptide Release

The principal mechanism of this compound is the inhibition of neurotransmitter release from sensory nerve endings in the skin.[4] By acting on the pre-synaptic nerve terminal, it down-regulates the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and, by extension, Substance P, which are often co-released.[14][15] This pre-emptive action prevents the initiation of the neurogenic inflammatory cascade, thereby reducing skin reactivity to external aggressors.[4]

Stimulation of "Well-Being" Molecules

In addition to its inhibitory action, this compound stimulates nerve cells to release met-enkephalin, an endogenous opioid peptide.[4][5][6][12] Met-enkephalin acts as a natural analgesic and calming agent by binding to delta-opioid receptors.[4] This action helps to increase the skin's tolerance threshold and reduce sensations of pain, discomfort, and irritation.[4][6][12] This makes the skin more resilient to environmental stressors.[4]

The signaling pathways are visualized below.

Quantitative Data Summary

The efficacy of this compound has been quantified in several in vitro studies. The following tables summarize the key findings.

Table 1: Effect on Muscle Contraction and Neurotransmitter Release

| Test Parameter | Concentration | Result | Source |

|---|---|---|---|

| Muscle Contraction Frequency | 1 ppm | >20% decrease after 5 minutes | [15] |

| Muscle Contraction Frequency | 1 ppm | Total inhibition after 2 hours | [15] |

| CGRP Release (Capsaicin-induced) | 0.5 ppm | -24% vs. control | [15] |

| CGRP Release (KCl-induced) | 0.5 ppm | -17% vs. control |[15] |

Table 2: Effect on Dermal and Epidermal Gene Expression

| Gene Target | Cell Type | Result | Source |

|---|---|---|---|

| Elastin & Tropoelastin Synthesis | Fibroblasts | Up to 90% increase vs. control | [4] |

| Aquaporin 3 (AQP3) | Keratinocytes | Significant upregulation | [11][16] |

| Filaggrin (FLG) | Keratinocytes | Significant upregulation | [11][16] |

| Caspase 14 | Keratinocytes | Significant upregulation | [11][16] |

| Keratin 10 | Keratinocytes | Significant upregulation | [11][16] |

| Fibrillin-1, Collagen Type 1 Alpha 1 | Fibroblasts | Improved dermal gene expression |[16] |

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments used to validate the efficacy of this compound.

Protocol: Measurement of Neurotransmitter (CGRP) Release

This in vitro assay quantifies the ability of a test compound to inhibit the release of pro-inflammatory neuropeptides from nerve cells.

-

Cell Culture: Dorsal root ganglion (DRG) neurons are cultured.

-

Incubation: Cultured nerves are incubated with varying concentrations of this compound (e.g., 0.5 ppm, 1 ppm, 2 ppm) or control solutions.[15]

-

Stimulation: Neurons are stimulated to release neurotransmitters using either a chemical irritant like capsaicin (B1668287) or a depolarizing agent like potassium chloride (KCl).[15]

-

Sample Collection: The culture medium (supernatant) is collected after the stimulation period.

-

Quantification: The concentration of Calcitonin Gene-Related Peptide (CGRP) in the supernatant is measured using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.[15]

-

Analysis: The results are expressed as a percentage reduction in CGRP release compared to the untreated (control) stimulated cells.

Protocol: In Vitro Nerve-Muscle Co-Culture for Muscle Relaxation

This protocol assesses the effect of the test compound on muscle fiber contraction frequency, which is relevant for preventing expression lines.[15]

-

Co-Culture Model: An in vitro model of nerve-muscle co-culture containing functional neuromuscular junctions is established.[15]

-

Treatment Application: The co-culture is treated with this compound (e.g., 1 ppm), a positive control (known muscle relaxant), and a negative control.[15]

-

Data Acquisition: The frequency of spontaneous muscle fiber contractions is recorded at specific time points (e.g., 5 minutes and 2 hours) post-application using video microscopy.[15]

-

Analysis: The recorded contraction frequency is analyzed using computer processing to determine the percentage decrease or total inhibition compared to the baseline and negative control.[15]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substance P - Wikipedia [en.wikipedia.org]

- 4. avenalab.com [avenalab.com]

- 5. Calmosensine™ | Peptide-based Complex | Cosmetic Ingredients Guide [ci.guide]

- 6. This compound (Explained + Products) [incidecoder.com]

- 7. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Substance P and neurokinin 1 receptor are new targets for the treatment of chronic pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substance P and its Inhibition in Ocular Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. This compound | Idealift™ | NATAH | Ingredient | Cosmetic Ingredients Guide [ci.guide]

- 13. This compound - Descrizione [tiiips.com]

- 14. This compound - Wholesale Distributor [naturalpoland.com]

- 15. vivalacara.com [vivalacara.com]

- 16. A novel multifunctional skin care formulation with a unique blend of antipollution, brightening and antiaging active complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Acetyl Dipeptide-1 Cetyl Ester and its Role in Met-Enkephalin Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl dipeptide-1 cetyl ester is a synthetic lipopeptide with significant neurosensory and anti-aging properties. Its primary mechanism of action involves the modulation of sensory responses and the release of endogenous opioid peptides, specifically met-enkephalin (B1676343). This technical guide provides a comprehensive overview of the core mechanisms of this compound, with a focus on its role in stimulating met-enkephalin release. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development in the fields of dermatology, cosmetics, and pharmacology.

Introduction

This compound, a soothing dipeptide composed of tyrosine and arginine, is recognized for its function as a "messenger of tranquility and muscle relaxation".[1] This synthetic lipopeptide is designed to mimic the body's natural opioid system to alleviate skin discomfort and prevent the formation of expression lines.[2][3] By stimulating the release of met-enkephalin, an endogenous opioid peptide, this compound offers a novel approach to modulating skin sensitivity and neurogenic inflammation.[1][2][4] This guide delves into the technical aspects of its mechanism of action, presenting quantitative data and detailed experimental methodologies for its study.

Core Mechanism of Action

The bioactivity of this compound originates from its core dipeptide sequence, Tyrosyl-Arginine (Tyr-Arg).[2] To enhance skin penetration and bioavailability, this dipeptide is chemically modified through N-acetylation and O-hexadecyl-esterification.[5] Once it penetrates the skin, the Tyr-Arg moiety interacts with nerve cells to initiate a signaling cascade that results in a calming and relaxing effect on the skin.[2]

The primary mechanisms of action are:

-

Stimulation of Met-Enkephalin Release: The Tyr-Arg dipeptide is recognized by cutaneous nerve cells, prompting the release of met-enkephalin.[2][6] Met-enkephalin is an endogenous opioid peptide with pain-relieving properties that binds to opioid receptors on nerve endings, leading to a reduction in the perception of discomfort.[2][4]

-

Modulation of Pro-Opiomelanocortin (POMC) Gene Expression: this compound has been shown to promote the expression of the pro-opiomelanocortin (POMC) gene.[2][5] POMC is a precursor protein that is cleaved to produce several bioactive peptides, including β-endorphin, which contains the met-enkephalin sequence.[5]

-

Inhibition of Pro-inflammatory Mediators: The peptide can reduce the release of pro-inflammatory neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP).[3][4] This action helps to mitigate neurogenic inflammation, which is characterized by redness, stinging, and swelling.[4]

-

Interaction with Opioid Receptors: The released met-enkephalin activates delta-opioid receptors, which contributes to the analgesic and calming effects of the peptide.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.

Caption: Signaling pathway of this compound.

References

- 1. avenalab.com [avenalab.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound (Explained + Products) [incidecoder.com]

- 4. Calmosensine™ | Peptide-based Complex | Cosmetic Ingredients Guide [ci.guide]

- 5. mdpi.com [mdpi.com]

- 6. This compound | Idealift™ | NATAH | Ingredient | Cosmetic Ingredients Guide [ci.guide]

In Vitro Antioxidant Potential of Acetyl Dipeptide-1 Cetyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl dipeptide-1 cetyl ester, a lipopeptide known for its skin-soothing and anti-aging properties, has demonstrated notable antioxidant and anti-glycation effects in various in vitro studies. This technical guide provides a comprehensive overview of the current understanding of its antioxidant potential, detailing the experimental methodologies used to assess its efficacy and exploring the potential underlying signaling pathways. While direct quantitative data for radical scavenging assays remain proprietary, evidence points towards a cellular antioxidant mechanism involving the upregulation of endogenous antioxidant enzymes and the reduction of intracellular reactive oxygen species. This document aims to serve as a foundational resource for researchers investigating the antioxidant capabilities of this peptide for dermatological and therapeutic applications.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage and skin aging. This compound has emerged as a promising cosmetic ingredient with multifaceted benefits, including anti-inflammatory and skin barrier enhancement effects. Recent research has also highlighted its potential as an antioxidant and anti-glycation agent, capable of mitigating the detrimental effects of oxidative stressors such as UVA radiation. This guide synthesizes the available in vitro data and methodologies to provide a technical framework for understanding and further evaluating the antioxidant potential of this compound.

In Vitro Antioxidant and Anti-Glycation Activity

The antioxidant properties of this compound have been evaluated through various in vitro models, focusing on its ability to reduce cellular oxidative stress and inhibit the formation of Advanced Glycation End-products (AGEs).

Data Presentation

While specific quantitative data from direct radical scavenging assays such as DPPH and ABTS are not publicly available, studies have demonstrated the cellular antioxidant and anti-glycation efficacy of this compound. The following tables summarize the reported qualitative and semi-quantitative findings.

| Assay | Endpoint | Cell Type | Observed Effect of this compound | Reference |

| Cellular Antioxidant Assay | Reduction of UVA-induced intracellular ROS | Primary rat dermal fibroblasts | Demonstrated reduction of intracellular ROS levels. | |

| Endogenous Antioxidant Enzyme Activity | Increase in Superoxide (B77818) Dismutase (SOD) activity | Dermal fibroblasts and reconstituted skin equivalent tissue models | Statistically significant increase in the endogenous antioxidant superoxide dismutase. | |

| Anti-Glycation Assay | Inhibition of Advanced Glycation End-products (AGEs) formation | Human primary fibroblasts | Demonstrated significant anti-glycant activity. | |

| Anti-Senescence Assay | Reduction of UVA-induced cell damage | Primary rat dermal fibroblasts | Reduced UVA-induced cell damage and regulated abnormal protein expression. |

Note: Specific quantitative values (e.g., IC50, percentage of inhibition) are not available in the cited literature and are likely held as proprietary data by manufacturers.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to assess the antioxidant and anti-glycation potential of this compound. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of this specific peptide.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit intracellular ROS generation induced by an oxidative stressor.

Protocol:

-

Cell Culture: Plate primary human dermal fibroblasts or keratinocytes in a 96-well microplate and culture until they reach confluence.

-

Probe Loading: Wash the cells with Phosphate (B84403) Buffered Saline (PBS) and incubate with a 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution (typically 25 µM in serum-free medium) for 1 hour at 37°C in the dark. DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).

-

Treatment: Remove the DCFH-DA solution, wash the cells with PBS, and then treat with various concentrations of this compound dissolved in a suitable vehicle for a predetermined time (e.g., 1-24 hours).

-

Induction of Oxidative Stress: Induce oxidative stress by exposing the cells to a controlled dose of UVA radiation or by adding a chemical pro-oxidant such as H₂O₂.

-

Fluorescence Measurement: Immediately after stress induction, measure the fluorescence intensity of DCF using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Analysis: Calculate the percentage of ROS reduction in peptide-treated cells compared to the untreated, stressed control cells.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of the endogenous antioxidant enzyme SOD, which catalyzes the dismutation of the superoxide radical into hydrogen peroxide and molecular oxygen.

Protocol:

-

Cell Culture and Lysis: Culture human dermal fibroblasts or keratinocytes and treat with this compound for a specified period. After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer to release intracellular proteins.

-

Protein Quantification: Determine the total protein concentration in the cell lysates using a standard method such as the Bradford or BCA assay.

-

SOD Activity Measurement: Use a commercial SOD activity assay kit. These kits typically utilize a colorimetric method where a substrate is reduced by superoxide radicals, and SOD in the sample inhibits this reduction. The degree of inhibition is proportional to the SOD activity.

-

Data Analysis: Calculate the SOD activity in the cell lysates and express it as units per milligram of protein. Compare the SOD activity in treated cells to that in untreated control cells.

In Vitro Anti-Glycation Assay (AGEs Formation Inhibition)

This assay assesses the ability of a compound to inhibit the non-enzymatic reaction between reducing sugars and proteins, which leads to the formation of AGEs.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate or microcentrifuge tubes, prepare a reaction mixture containing Bovine Serum Albumin (BSA) as the model protein, a reducing sugar such as glucose or fructose, and various concentrations of this compound in a phosphate buffer (pH 7.4).

-

Incubation: Incubate the reaction mixtures at 37°C for an extended period (e.g., 1-4 weeks) in the dark to allow for the formation of AGEs.

-

Fluorescence Measurement: After incubation, measure the fluorescence of the AGEs formed using a fluorescence spectrophotometer with an excitation wavelength of approximately 370 nm and an emission wavelength of around 440 nm.

-

Data Analysis: Calculate the percentage of inhibition of AGE formation by comparing the fluorescence intensity of the samples treated with this compound to that of the untreated control (containing only BSA and the reducing sugar). Aminoguanidine is often used as a positive control inhibitor.

Signaling Pathways and Mechanistic Insights

While direct evidence linking this compound to specific antioxidant signaling pathways is still emerging, its demonstrated ability to increase SOD activity and reduce intracellular ROS suggests potential modulation of key regulatory pathways involved in the cellular antioxidant response.

Potential Involvement of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a battery of antioxidant and cytoprotective genes, including those encoding for SOD. It is plausible that this compound may directly or indirectly activate the Nrf2 pathway, leading to the observed increase in SOD activity.

Potential Nrf2 Pathway Activation by this compound.

Potential Modulation of the MAPK Pathway

Mitogen-activated protein kinase (MAPK) signaling pathways, such as the p38 MAPK pathway, are activated in response to various cellular stresses, including oxidative stress. While chronic activation of p38 MAPK can lead to inflammatory responses and apoptosis, transient activation can also be involved in cellular protective mechanisms. It is conceivable that this compound could modulate MAPK signaling to promote cell survival and adaptation to oxidative stress.

Potential Modulation of the p38 MAPK Pathway.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for assessing the antioxidant potential of a test compound like this compound.

General Experimental Workflow for Antioxidant Assessment.

Conclusion

The available in vitro evidence strongly suggests that this compound possesses significant antioxidant and anti-glycation properties that contribute to its anti-aging effects. Its ability to reduce intracellular ROS and potentially upregulate endogenous antioxidant defenses like SOD highlights a sophisticated cellular mechanism of action beyond simple radical scavenging. Further research is warranted to elucidate the precise signaling pathways involved, such as the Nrf2 and MAPK pathways, and to quantify its antioxidant capacity using standardized assays. Such studies will provide a more complete understanding of its therapeutic potential in preventing and treating skin conditions associated with oxidative stress.

Methodological & Application

Unveiling the In Vitro Efficacy of Acetyl Dipeptide-1 Cetyl Ester: Application Notes and Experimental Protocols

For Immediate Release

Shanghai, China – December 6, 2025 – For researchers, scientists, and drug development professionals investigating novel cosmetic and dermatological compounds, Acetyl dipeptide-1 cetyl ester presents a compelling subject of study. This synthetic lipopeptide has demonstrated significant potential in soothing sensitive skin, combating the signs of aging, and reinforcing the skin's natural barrier. This document provides a comprehensive overview of its mechanisms of action, a summary of key quantitative data from in vitro studies, and detailed experimental protocols for its evaluation.

Multifaceted Mechanism of Action

This compound exerts its effects on the skin through a combination of neuromodulatory, anti-inflammatory, and structural protein-stimulating actions. In vitro evidence suggests that the peptide works by:

-

Modulating Neurosensory Responses: It is understood to inhibit the release of key neuropeptides involved in neurogenic inflammation, such as Substance P and Calcitonin Gene-Related Peptide (CGRP)[1][2]. Concurrently, it stimulates the release of met-enkephalin, an endogenous opioid peptide known for its calming and analgesic properties[1][3][4].

-

Reducing Inflammation: The peptide has been shown to downregulate the expression of pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), thereby mitigating inflammatory responses within the skin[1].

-

Boosting Extracellular Matrix Integrity: this compound activates fibroblasts to significantly increase the synthesis of essential structural proteins. Notably, studies have reported a substantial increase in elastin (B1584352) and tropoelastin production, which contributes to improved skin firmness and elasticity[1][5]. It also promotes the gene expression of Collagen type I[6].

-

Strengthening the Skin Barrier: Research indicates that this peptide can upregulate the expression of genes crucial for a healthy skin barrier, such as Aquaporin 3 (AQP3), Filaggrin (FLG), and Caspase 14[7][8].

Quantitative Data from In Vitro Efficacy Studies

The following tables summarize the notable quantitative results from in vitro assays evaluating this compound.

| Parameter Evaluated | Cell Type | Quantitative Result |

| Extracellular Matrix & Barrier Function | ||

| Elastin/Tropoelastin Synthesis | Human Dermal Fibroblasts | >94% increase in the extracellular matrix[4] |

| Elastin Fiber Synthesis | Not specified | Up to 90% increase compared to control[1] |

| Collagen Type I Alpha 1 (COL1A1) Gene Expression | Human Primary Fibroblasts | Improved gene expression[6] |

| Fibrillin-1 Gene Expression | Human Primary Fibroblasts | Improved gene expression[6] |

| Epidermal Barrier Gene Upregulation (AQP3, etc.) | Primary Human Keratinocytes | Significant upregulation[6][7] |

| Anti-inflammatory & Neuromodulatory Effects | ||

| Substance P Release | Sensory Neurons (in vitro model) | Inhibition[1] |

| CGRP Release | Sensory Neurons (in vitro model) | Inhibition[2] |

| Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) | Not specified | Reduction in expression[1] |

| Met-enkephalin Release | Nerve Cells (in vitro model) | Stimulation[1][3][4] |

Detailed In Vitro Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the efficacy of this compound.

Anti-Inflammatory Activity: Inhibition of IL-6 Release from Keratinocytes

Objective: To quantify the inhibitory effect of this compound on the release of the pro-inflammatory cytokine IL-6 from human keratinocytes.

Methodology:

-

Cell Culture: Human Epidermal Keratinocytes (HEK) are cultured in Keratinocyte Growth Medium (KGM) at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: HEK cells are seeded in 24-well plates at a density of 1x10⁵ cells/well and allowed to attach for 24 hours.

-

Treatment: The culture medium is replaced with fresh KGM containing various concentrations of this compound or a vehicle control. The cells are pre-incubated for 1-2 hours.

-

Inflammatory Stimulation: Inflammation is induced by adding an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL). A negative control group without stimulation is also maintained. The plates are then incubated for 24 hours.

-

Sample Collection: The culture supernatants are collected and centrifuged to remove any cells and debris.

-

Quantification: The concentration of IL-6 in the supernatants is determined using a Human IL-6 ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

-

Data Analysis: The percentage of IL-6 inhibition is calculated for each concentration of the test peptide by comparing the results to the stimulated control group.

Neuromodulatory Effect: Inhibition of Substance P Release from Neuronal Cells

Objective: To evaluate the capacity of this compound to inhibit the release of the neuropeptide Substance P from cultured sensory neurons.

Methodology:

-

Cell Culture: Dorsal Root Ganglion (DRG) neurons or a neuronal cell line such as SH-SY5Y are cultured in their specific medium.

-

Treatment: The cultured cells are treated with varying concentrations of this compound for a pre-incubation period of 30-60 minutes.

-

Stimulation: The release of Substance P is triggered by adding a stimulating agent like capsaicin (B1668287) (to activate TRPV1 receptors) or potassium chloride (to induce depolarization).

-

Sample Collection: The cell culture supernatant is collected after a short incubation period following stimulation.

-

Quantification: The amount of Substance P in the supernatant is quantified using a commercially available Substance P Enzyme Immunoassay (EIA) kit.

-

Data Analysis: The percentage inhibition of Substance P release is calculated by comparing the peptide-treated groups to the stimulated control group.

Extracellular Matrix Stimulation: Elastin Synthesis in Fibroblasts

Objective: To measure the stimulatory effect of this compound on elastin synthesis in human dermal fibroblasts.

Methodology:

-

Cell Culture: Normal Human Dermal Fibroblasts (NHDF) are cultured in a suitable fibroblast growth medium.

-

Treatment: Confluent fibroblast cultures are treated with different concentrations of this compound in a serum-free or low-serum medium for 48-72 hours.

-

Elastin Quantification: The amount of elastin produced and deposited in the extracellular matrix is quantified using a dye-binding assay, such as the Fastin™ Elastin Assay. This involves the extraction of soluble α-elastin from the cell culture, followed by precipitation with a dye reagent and subsequent measurement of absorbance.

-

Data Analysis: The fold increase in elastin synthesis is determined by comparing the results from the peptide-treated cells to the untreated control cells.

Extracellular Matrix Stimulation: Collagen Synthesis via Sirius Red Staining

Objective: To assess the impact of this compound on collagen production by human dermal fibroblasts.

Methodology:

-

Cell Culture and Treatment: NHDFs are cultured to confluence and then treated with various concentrations of this compound for 24-48 hours.

-

Staining: The cell layers are fixed and then stained with a Sirius Red solution. Sirius Red is a specific dye that binds to the long, intact helical structure of collagen.[9]

-

Dye Elution and Quantification: The bound dye is eluted from the stained collagen, and the absorbance of the eluted dye is measured spectrophotometrically at approximately 540 nm.

-

Data Analysis: The amount of collagen is proportional to the absorbance reading. The percentage increase in collagen synthesis is calculated relative to the untreated control.

Sensory Neuron Activation: Calcium Flux Assay

Objective: To determine the inhibitory effect of this compound on sensory neuron activation by measuring intracellular calcium influx.

Methodology:

-

Cell Culture and Dye Loading: Primary sensory neurons or a suitable cell line are cultured on black-walled microplates. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

-

Treatment and Stimulation: The cells are pre-incubated with this compound before being stimulated with an agonist like capsaicin to induce calcium influx through TRPV1 channels.

-

Fluorescence Measurement: The change in intracellular calcium concentration is monitored in real-time by measuring the fluorescence intensity using a fluorescence plate reader or a high-content imaging system.

-

Data Analysis: The inhibitory effect of the peptide is determined by analyzing the reduction in the peak fluorescence or the area under the curve in the presence of the peptide compared to the stimulated control.

Cytotoxicity Assessment: MTT Assay

Objective: To evaluate the potential cytotoxicity of this compound on skin cells.

Methodology:

-

Cell Culture and Treatment: Human keratinocytes (e.g., HaCaT) or dermal fibroblasts are seeded in 96-well plates and treated with a range of concentrations of this compound for 24 to 72 hours.[10]

-

MTT Incubation: The cells are then incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]

-

Formazan Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance of the resulting purple solution is measured at approximately 570 nm.[11]

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizing the Science: Signaling Pathways and Workflows

To further elucidate the complex interactions and experimental processes, the following diagrams have been generated.

Caption: Overview of the primary mechanisms of action for this compound.

Caption: Step-by-step workflow for the in vitro IL-6 inhibition assay.

Caption: Experimental workflow for the quantification of elastin synthesis in fibroblasts.

References

- 1. avenalab.com [avenalab.com]

- 2. This compound - Wholesale Distributor [naturalpoland.com]

- 3. This compound (Explained + Products) [incidecoder.com]

- 4. This compound | Idealift™ | NATAH | Ingredient | Cosmetic Ingredients Guide [ci.guide]

- 5. ulprospector.com [ulprospector.com]

- 6. A novel multifunctional skin care formulation with a unique blend of antipollution, brightening and antiaging active complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin [mdpi.com]

- 9. activeconceptsllc.com [activeconceptsllc.com]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Acetyl Dipeptide-1 Cetyl Ester in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective concentrations and experimental protocols for utilizing Acetyl dipeptide-1 cetyl ester in various in vitro assays. This document outlines the methodologies for assessing the anti-aging, anti-inflammatory, and neurosensory effects of this versatile peptide.

Introduction

This compound is a synthetic lipopeptide with a well-documented calming and soothing effect on the skin. It functions by modulating neurosensory pathways and providing anti-inflammatory benefits, making it a valuable ingredient in skincare formulations targeting sensitive and aging skin. In vitro studies have demonstrated its efficacy in stimulating the synthesis of extracellular matrix proteins, reducing inflammatory responses, and alleviating sensory irritation.

Mechanism of Action

This compound exerts its biological effects through a dual mechanism of action:

-

Neurosensory Modulation: It stimulates the release of met-enkephalin, an endogenous opioid peptide, which binds to opioid receptors on sensory neurons. This action helps to reduce the perception of discomfort and irritation. Concurrently, it inhibits the release of Substance P, a neuropeptide involved in the transmission of pain and inflammatory signals.[1]

-

Anti-inflammatory and Anti-aging Activity: The peptide has been shown to increase the synthesis of elastin (B1584352) and tropoelastin, crucial proteins for maintaining skin elasticity and resilience.[1] It also upregulates the expression of genes involved in maintaining the epidermal barrier, such as Aquaporin 3, Filaggrin, and key caspases.[2] Furthermore, it can reduce the secretion of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and downregulate NFκB signaling.[2]

Effective Concentrations for In Vitro Assays

The following table summarizes the effective concentrations of this compound for various in vitro assays based on available data and recommended use levels. The active peptide concentration is often supplied in a solution, for example, at 7500 ppm in the commercial product Idealift™. A common in-use concentration for topical formulations is around 3-4%, which translates to an active peptide concentration of approximately 225-300 ppm.

| Assay | Cell Type | Effective Concentration Range (of active peptide) | Endpoint Measured |

| Elastin Synthesis | Human Dermal Fibroblasts | 100 - 500 ppm | Increase in elastin and tropoelastin protein levels or gene expression. |

| Anti-inflammatory Assay | Human Keratinocytes or Fibroblasts | 50 - 300 ppm | Reduction in the release of pro-inflammatory cytokines (e.g., IL-6, TNF-α) or PGE2. |

| Neurosensory Modulation | Dorsal Root Ganglion (DRG) Neurons or co-cultures | 10 - 100 ppm | Inhibition of Substance P release. |

| Cell Viability Assay | Human Dermal Fibroblasts, Keratinocytes | 10 - 1000 ppm | Assessment of cytotoxicity to determine the non-toxic working concentration range. |

| Collagen Synthesis | Human Dermal Fibroblasts | 100 - 500 ppm | Increase in collagen I gene or protein expression. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic potential of this compound and establish a non-toxic concentration range for subsequent in vitro assays.

Materials:

-

Human Dermal Fibroblasts (HDFs) or Human Epidermal Keratinocytes (HEKs)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Phosphate Buffered Saline (PBS)

Protocol:

-

Seed HDFs or HEKs in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500, 1000 ppm).

-

Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the peptide. Include a vehicle control (medium with the same solvent concentration used for the peptide) and a positive control for cytotoxicity (e.g., 1% Triton X-100).

-

Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Elastin Synthesis Assay (ELISA)

Objective: To quantify the effect of this compound on the production of elastin by human dermal fibroblasts.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Fibroblast growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

-

This compound

-

Fastin™ Elastin Assay Kit (or similar)

-

Cell lysis buffer

-

BCA Protein Assay Kit

Protocol:

-

Seed HDFs in 6-well plates and grow to confluence.

-

Starve the cells in serum-free medium for 24 hours.

-

Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) in a serum-free medium for 48-72 hours. Include a vehicle control.

-

Collect the cell culture supernatant.

-

Lyse the cells and determine the total protein content using a BCA assay for normalization.

-

Quantify the amount of soluble tropoelastin in the supernatant using the Fastin™ Elastin Assay Kit according to the manufacturer's instructions.

-

Normalize the elastin levels to the total protein content of the corresponding cell lysate.

-

Results can be expressed as a percentage increase in elastin synthesis compared to the vehicle control.

Anti-inflammatory Assay (Cytokine Measurement)

Objective: To assess the ability of this compound to reduce the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Materials:

-

Human Epidermal Keratinocytes (HEKs)

-

Keratinocyte growth medium

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an inflammatory stimulus

-

This compound

-

Human IL-6 and TNF-α ELISA kits

-

BCA Protein Assay Kit

Protocol:

-

Seed HEKs in 24-well plates and grow to 80-90% confluence.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Lyse the cells and determine the total protein content for normalization.

-

Measure the concentration of IL-6 and TNF-α in the supernatant using the respective ELISA kits, following the manufacturer's protocols.

-

Normalize the cytokine concentrations to the total protein content.

-

Calculate the percentage inhibition of cytokine release for each peptide concentration compared to the stimulated control.

Neurosensory Modulation Assay (Substance P Release)

Objective: To evaluate the effect of this compound on the release of Substance P from sensory neurons.

Materials:

-

Dorsal Root Ganglion (DRG) neurons (primary culture or iPSC-derived)

-

Neurobasal medium supplemented with B27, NGF, and other growth factors

-

This compound

-

Capsaicin (B1668287) or Potassium Chloride (KCl) as a stimulus for Substance P release

-

Substance P EIA Kit

-

BCA Protein Assay Kit

Protocol:

-

Culture DRG neurons in appropriate multi-well plates until mature.

-

Pre-incubate the neurons with different concentrations of this compound for 30-60 minutes.

-

Stimulate the release of Substance P by adding capsaicin (e.g., 1 µM) or high KCl (e.g., 50 mM) for a short period (e.g., 10-15 minutes).

-

Collect the culture supernatant.

-

Lyse the neurons and determine the total protein content for normalization.

-

Measure the concentration of Substance P in the supernatant using a competitive EIA kit according to the manufacturer's instructions.

-

Normalize the Substance P levels to the total protein content.

-

Determine the percentage inhibition of Substance P release compared to the stimulated control.

Visualizations

Caption: Neurosensory modulation pathway of this compound.

Caption: General experimental workflow for in vitro assays.

References

Application Notes and Protocols for Acetyl Dipeptide-1 Cetyl Ester in Skin Barrier Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Acetyl dipeptide-1 cetyl ester as a sophisticated tool for investigating and modulating skin barrier function. This lipopeptide offers a unique mechanism of action, primarily centered on neuro-sensory pathways, which in turn influences the physical and functional aspects of the epidermal barrier.

Application Notes

1. Introduction to this compound

This compound is a synthetic lipopeptide designed to mimic the body's natural pain-relieving mechanisms, thereby calming irritated skin and strengthening the skin's defense systems.[1][2] Its structure, N-acetyl-L-tyrosyl-L-arginine hexadecyl ester, combines a dipeptide (Tyrosine-Arginine) with a cetyl ester chain, enhancing its skin compatibility and penetration.[3] This ingredient is particularly valuable for studying the interplay between the nervous system and the skin barrier, a field often referred to as neuro-cosmetics.

2. Mechanism of Action

The primary mechanism of this compound involves the modulation of sensory nerve responses to external stressors. It works through a dual-action pathway:

-

Stimulation of Pro-Opiomelanocortin (POMC) Gene Expression: This leads to the production and release of β-endorphin, a natural opioid peptide that contains the met-enkephalin (B1676343) sequence.[4][5]

-

Inhibition of Pro-inflammatory Neuropeptide Release: By promoting the release of β-endorphin, it helps to reduce the release of Substance P and Calcitonin Gene-Related Peptide (CGRP).[1][4] These neuropeptides are key mediators of neurogenic inflammation and sensitize the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the sensation of heat and pain.[1][4]

By mitigating the neuro-sensory inflammatory cascade, this compound helps to reduce skin sensitivity, redness, and discomfort.

3. Impact on Skin Barrier Function

Beyond its neuro-sensory effects, this compound has been shown to directly and indirectly fortify the skin barrier:

-

Upregulation of Key Barrier-Related Genes: In vitro studies have demonstrated that this compound significantly upregulates the expression of crucial genes involved in skin hydration and differentiation, including:

-

Aquaporin 3 (AQP3): Facilitates water and glycerol (B35011) transport in the epidermis.[5]

-

Filaggrin (FLG): A key protein for the formation of the stratum corneum and the production of Natural Moisturizing Factors (NMFs).[5]

-

Caspase 14: An enzyme involved in the final stages of keratinocyte differentiation and the processing of filaggrin.[5]

-

Keratin 10: A structural protein essential for the integrity of the suprabasal keratinocytes.[5]

-

-

Enhancement of Dermal Components: this compound has been shown to stimulate the synthesis of elastin (B1584352) and tropoelastin in fibroblasts, contributing to improved skin elasticity and resilience.[6][7]

4. Applications in Skin Barrier Research

This compound serves as a valuable tool for:

-

Investigating Neurogenic Inflammation: Studying the mechanisms by which sensory nerve activation impacts skin barrier integrity.

-

Modeling Sensitive and Reactive Skin: Creating in vitro and ex vivo models to screen for soothing and barrier-repairing compounds.

-

Evaluating Anti-Aging Therapies: Assessing the efficacy of treatments aimed at improving skin elasticity and firmness.

-

Developing Formulations for Compromised Skin: Formulating products for conditions characterized by a weakened skin barrier and heightened sensitivity.

Quantitative Data

The following table summarizes the quantitative effects of this compound on key skin barrier and dermal parameters as reported in scientific literature.

| Parameter | Method | Model System | Treatment Concentration | Result | Citation(s) |

| Elastin & Tropoelastin Synthesis | In vitro assay | Human Fibroblasts | Not Specified | >94% increase in elastin/tropoelastin settled in the extracellular matrix | [8][9] |

| Aquaporin 3 (AQP3) Gene Expression | RT-qPCR | Human Primary Keratinocytes | Not Specified | Significant Upregulation | [5][10] |

| Filaggrin (FLG) Gene Expression | RT-qPCR | Human Primary Keratinocytes | Not Specified | Significant Upregulation | [5][10] |

| Caspase 14 Gene Expression | RT-qPCR | Human Primary Keratinocytes | Not Specified | Significant Upregulation | [5][10] |

| Keratin 10 Gene Expression | RT-qPCR | Human Primary Keratinocytes | Not Specified | Significant Upregulation | [5][10] |

| Skin Firmness | Aeroflexmeter®, FOITS, Self-evaluation | 26 female volunteers (54-75 years) with sagging skin | 4% cream, twice daily for 2 months | 80% of panelists reported firmer skin | [9] |

| Cutaneous Sagging | Aeroflexmeter®, FOITS, Self-evaluation | 26 female volunteers (54-75 years) with sagging skin | 4% cream, twice daily for 2 months | Visible reduction in the effects of gravity | [9] |

Experimental Protocols

Protocol 1: Gene Expression Analysis of Skin Barrier Markers in Human Keratinocytes using RT-qPCR

This protocol details the methodology to quantify the effect of this compound on the gene expression of AQP3, FLG, Caspase 14, and Keratin 10 in human keratinocytes.

Materials:

-

Normal Human Epidermal Keratinocytes (NHEKs)

-

Keratinocyte Growth Medium (KGM)

-

This compound (solubilized as per supplier's instructions)

-

6-well cell culture plates

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR primers for human AQP3, FLG, CASP14, KRT10, and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Cell Culture: Culture NHEKs in KGM in 6-well plates until they reach 70-80% confluency.

-

Treatment: Treat the cells with this compound at various concentrations (e.g., 0.05%, 0.1% v/v of a stock solution) for 24-48 hours.[6] Include a vehicle control (the solvent used to dissolve the peptide).

-

RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR: Perform qPCR using SYBR Green master mix and the specific primers for the target genes and the housekeeping gene.

-

Primer Design: If not commercially available, design primers using software like Primer-BLAST. Example of commercially available primer sequences for AQP3 (Forward: CCGTGACCTTTGCCATGTGCTT, Reverse: TTGTCGGCGAAGTGCCAGATTG).[11]

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Protocol 2: Analysis of Filaggrin and Caspase 14 Protein Expression by Western Blot

This protocol describes the detection and quantification of Filaggrin and Caspase 14 protein levels in keratinocytes treated with this compound.

Materials:

-

Treated and control keratinocyte cell lysates (from Protocol 1)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Western blot running and transfer buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-Filaggrin polyclonal antibody, Mouse anti-Caspase-14 monoclonal antibody.[12][13]

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Filaggrin and Caspase 14 (diluted in blocking buffer as per manufacturer's recommendations) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: In Vitro Skin Irritation and Barrier Function Assay using Reconstituted Human Epidermis (RHE)

This protocol assesses the protective effect of this compound against irritation and its impact on barrier function using a 3D skin model.

Materials:

-

Reconstituted Human Epidermis (RHE) models (e.g., EpiDerm™, SkinEthic™ RHE)

-

Assay medium provided by the RHE manufacturer

-

This compound formulation

-

Irritant (e.g., 1% Sodium Dodecyl Sulfate - SDS)

-

Phosphate Buffered Saline (PBS)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Isopropanol

-

Transepidermal Water Loss (TEWL) measurement device (optional, for some RHE models)

Procedure:

-

Pre-incubation: Upon receipt, pre-incubate the RHE tissues in assay medium overnight at 37°C, 5% CO2.

-

Pre-treatment: Topically apply the this compound formulation to the RHE tissues and incubate for a specified period (e.g., 1-24 hours). Include a vehicle control.

-

Irritant Challenge: Remove the pre-treatment formulation and topically apply the irritant (e.g., 1% SDS) for a defined time (e.g., 15-60 minutes).

-

Post-incubation: Wash the tissues thoroughly with PBS and incubate in fresh assay medium for 24-48 hours.

-

TEWL Measurement (Optional): If the RHE model and equipment allow, measure TEWL before and after the irritant challenge to assess barrier integrity.

-